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1-(5-Bromo-2-nitrophenyl)-1,4-diazepane

Cat. No.: B12079807
M. Wt: 300.15 g/mol
InChI Key: STJJFRPZPLXKNS-UHFFFAOYSA-N
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Description

Contextualization of Heterocyclic Compounds in Modern Chemical Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense interest in organic chemistry. enamine.netnih.gov Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their significance. nih.govegpat.com The presence of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical properties and reactivity to these molecules, making them versatile building blocks in the synthesis of complex molecular architectures. The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, is a core scaffold in numerous biologically active compounds.

Structural Elucidation and Naming Convention of 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane

The systematic IUPAC (International Union of Pure and Applied Chemistry) name "this compound" precisely describes the molecule's structure. The name can be deconstructed as follows:

1,4-diazepane : This is the parent heterocyclic ring, a seven-membered ring containing two nitrogen atoms at positions 1 and 4.

phenyl : A phenyl group is attached to the diazepane ring.

5-Bromo-2-nitro : The phenyl group is substituted with a bromine atom at position 5 and a nitro group at position 2. The numbering of the phenyl ring starts from the point of attachment to the diazepane ring.

1- : This number indicates that the substituted phenyl group is attached to the nitrogen atom at position 1 of the diazepane ring.

Table 1: Key Structural Features of this compound

FeatureDescription
Parent Heterocycle 1,4-Diazepane
Aromatic System Phenyl
Substituents on Phenyl Ring Bromo group at position 5, Nitro group at position 2
Point of Attachment Nitrogen at position 1 of the 1,4-diazepane ring

Research Aims and Scope for Investigating this compound

Given its structural motifs, research into this compound would likely focus on several key areas. The presence of the bromo and nitro groups on the aromatic ring makes it an ideal candidate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of other functional groups, leading to the synthesis of a library of novel diazepane derivatives.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating more complex molecules with potential applications in medicinal chemistry. Derivatives of 1,4-diazepane have been investigated for their biological activities, and the unique substitution pattern of this compound could lead to new pharmacological properties. Therefore, a primary research aim would be to synthesize and characterize this compound and then explore its utility as a versatile building block for creating a diverse set of new chemical entities with potential for further investigation.

Table 2: Potential Research Directions for this compound

Research AreaObjective
Synthetic Methodology To develop efficient and scalable synthetic routes to this compound.
Derivative Synthesis To utilize the bromo and nitro functionalities for the synthesis of a diverse library of novel diazepane derivatives via cross-coupling and reduction/functionalization reactions.
Structural Analysis To obtain detailed spectroscopic data (NMR, MS, IR) for the parent compound and its derivatives to confirm their structures.
Medicinal Chemistry To screen the synthesized compounds for potential biological activities, leveraging the known pharmacological importance of the diazepane scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrN3O2 B12079807 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

1-(5-bromo-2-nitrophenyl)-1,4-diazepane

InChI

InChI=1S/C11H14BrN3O2/c12-9-2-3-10(15(16)17)11(8-9)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2

InChI Key

STJJFRPZPLXKNS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Strategic Synthetic Methodologies and Chemical Transformations of 1 5 Bromo 2 Nitrophenyl 1,4 Diazepane

Retrosynthetic Analysis of the 1,4-Diazepane Core and Substituted Phenyl Moiety

A retrosynthetic analysis of 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane suggests two primary disconnection approaches. The most logical disconnection is at the C-N bond between the diazepane nitrogen and the phenyl ring. This bond can be formed through either a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. This leads to two key precursors: the unsubstituted 1,4-diazepane and a suitable 5-bromo-2-nitrophenyl electrophile, such as 1,5-dibromo-2-nitrobenzene or 1-bromo-5-fluoro-2-nitrobenzene.

Further disconnection of the 1,4-diazepane ring itself points to simpler, acyclic precursors. A common and straightforward approach involves the cyclization of ethylenediamine (B42938) with a 1,2-dihaloethane derivative. This multi-step retrosynthetic strategy allows for the synthesis of the target molecule from readily available starting materials.

Development of Novel Synthetic Pathways for this compound

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This involves the initial construction of the 1,4-diazepane ring, followed by the introduction of the substituted phenyl moiety.

Construction of the 1,4-Diazepane Ring System

The synthesis of the 1,4-diazepane ring can be achieved through several established methods. researchgate.netrsc.org A common approach involves the reaction of ethylenediamine with a suitable 1,2-dielectrophile, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, under basic conditions. This reaction typically proceeds via a double N-alkylation to form the seven-membered ring. Alternative methods include the reductive amination of dicarbonyl compounds with diamines or the cyclization of amino esters. researchgate.net

Introduction of the 5-Bromo-2-nitrophenyl Substituent

The introduction of the 5-bromo-2-nitrophenyl group onto the 1,4-diazepane ring is a critical step. This can be accomplished primarily through two methods: nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.

In an SNAr approach, 1,4-diazepane acts as a nucleophile, displacing a leaving group on the aromatic ring. A suitable substrate would be 1-bromo-2-nitro-5-fluorobenzene, where the fluorine atom is highly activated towards nucleophilic attack by the electron-withdrawing nitro group. The reaction of 2,4-dinitrobenzene derivatives with nucleophiles is a well-documented process. researchgate.net The presence of two electron-withdrawing nitro groups significantly activates the ring towards substitution. tandfonline.comnih.govnih.govchegg.com In the case of 1,5-dibromo-2-nitrobenzene, the bromine atom at the 5-position is less activated than a potential leaving group at the 1-position (ortho to the nitro group). Therefore, careful control of reaction conditions would be necessary to achieve selective substitution.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For an SNAr reaction, key parameters to consider include the solvent, temperature, and base. Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate SNAr reactions. acsgcipr.org The reaction temperature can be varied to control the rate of reaction and minimize side products.

For a Buchwald-Hartwig amination, the choice of palladium catalyst, ligand, and base is critical. numberanalytics.comnumberanalytics.com A screening of various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., BINAP, XPhos) would be necessary to identify the optimal catalytic system. acs.orgnih.govcmu.edu The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, also plays a significant role in the catalytic cycle. nih.gov

Below is an interactive data table illustrating a hypothetical optimization of the Buchwald-Hartwig amination for the synthesis of this compound based on general principles.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene10065
2Pd₂(dba)₃XPhosCs₂CO₃Dioxane11085
3Pd(OAc)₂BINAPK₃PO₄Toluene10078
4Pd₂(dba)₃RuPhosLiHMDSTHF8072
5Pd(OAc)₂SPhosNaOt-BuDioxane11090

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. The Buchwald-Hartwig amination stands out as a powerful tool for the formation of the C-N bond in this compound. numberanalytics.comnumberanalytics.com This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. cmu.edu

In addition to palladium catalysis, other catalytic systems have been explored for the synthesis of diazepine (B8756704) derivatives. For instance, heteropolyacids have been shown to be efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov While not directly applicable to the N-arylation step, these catalysts could be considered for the initial construction of the diazepine ring.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is of increasing importance in chemical synthesis. For the synthesis of this compound, several green strategies can be envisioned.

The use of greener solvents is a key aspect. For SNAr reactions, traditional dipolar aprotic solvents like DMF and DMSO can be replaced with more environmentally benign alternatives such as polyethylene (B3416737) glycol (PEG) or even water, sometimes with the aid of a polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC). nih.govrsc.orgacsgcipr.org

Furthermore, the development of highly efficient catalytic systems, such as the Buchwald-Hartwig amination, contributes to green chemistry by allowing for lower catalyst loadings and higher atom economy. Microwave-assisted synthesis can also be a greener alternative to conventional heating, often leading to shorter reaction times, reduced energy consumption, and higher yields. tandfonline.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Conformational Analysis of 1 5 Bromo 2 Nitrophenyl 1,4 Diazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N)

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 5-bromo-2-nitrophenyl group and the methylene (B1212753) protons of the 1,4-diazepane ring. The aromatic region is expected to display three signals corresponding to H-3', H-4', and H-6'. Due to the electron-withdrawing effects of the nitro and bromo substituents, these protons would appear in the downfield region. The diazepane ring protons would present as a set of complex multiplets in the upfield region, reflecting the ring's conformational flexibility and the different chemical environments of the axial and equatorial protons. A broad singlet corresponding to the N-H proton of the diazepane ring is also expected.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data. It is expected to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative substituents. The carbon attached to the nitro group (C-2') and the carbon bonded to the diazepane nitrogen (C-1') would be significantly deshielded. The carbon bearing the bromine atom (C-5') would also have a characteristic chemical shift. The diazepane ring should exhibit three signals for its five carbon atoms due to chemical equivalence (C-2/C-7, C-3/C-6, and C-5).

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms. Two signals would be expected: one for the nitro group nitrogen, which would be highly deshielded, and another for the two nitrogen atoms of the diazepane ring. The chemical shift of the diazepane nitrogens would be influenced by their substitution and protonation state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane in CDCl₃

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Diazepane Ring
2, 7~3.15 (t, 4H)~48.5
3, 6~2.95 (t, 4H)~46.0
5~1.90 (quint, 2H)~27.0
NH~2.50 (br s, 1H)-
Aromatic Ring
1'-~148.0
2'-~140.0
3'~7.95 (d)~125.0
4'~7.60 (dd)~133.0
5'-~115.0
6'~7.20 (d)~128.0

Note: Predicted values are illustrative. Actual chemical shifts and multiplicities may vary based on solvent and experimental conditions. 't' denotes triplet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'quint' denotes quintet, 'br s' denotes broad singlet.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent methylene groups within the diazepane ring (H-2/H-3, H-3/NH, H-5/H-6, H-6/H-7). In the aromatic system, correlations between H-3'/H-4' and H-4'/H-6' would confirm their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For instance, the aromatic proton at ~7.95 ppm would correlate to the carbon signal at ~125.0 ppm, assigning them to the C-3'/H-3' pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments. Crucial HMBC correlations would include:

The diazepane protons H-2 and H-7 showing a correlation to the aromatic carbon C-1'.

The aromatic proton H-6' showing a correlation to the quaternary carbon C-2' (bearing the nitro group).

The aromatic proton H-3' correlating with C-1' and C-5'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For example, NOE correlations between the diazepane protons (e.g., H-2/H-7) and the aromatic proton H-6' would confirm the orientation of the nitrophenyl substituent relative to the diazepane ring.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₄BrN₃O₂), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) and any bromine-containing fragments.

Table 2: Predicted HRMS Data for this compound

Ion FormulaCalculated m/z ([M+H]⁺)Isotope
C₁₁H₁₅⁷⁹BrN₃O₂⁺300.0348⁷⁹Br
C₁₁H₁₅⁸¹BrN₃O₂⁺302.0327⁸¹Br

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry involves the isolation and fragmentation of the molecular ion to generate a characteristic pattern of product ions. The fragmentation pathways provide valuable information about the molecule's structure. A plausible fragmentation pattern for the protonated molecule could involve cleavages within the diazepane ring and losses of the nitro group. nih.govnih.gov

Table 3: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Loss
300.0/302.0254.0/256.0Loss of NO₂
300.0/302.0201.9/203.9[Br(NO₂)C₆H₃]⁺
300.0/302.099.1[C₅H₁₁N₂]⁺ (Diazepane ring fragment)
254.0/256.0174.0Loss of Br

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong, characteristic absorption bands for the nitro group (asymmetric and symmetric stretches). Other key signals would include N-H stretching of the secondary amine, C-H stretching for both aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-N stretching. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretch of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be prominent.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch (amine)~3350-3250 (broad)Weak
C-H Stretch (aromatic)~3100-3000Strong
C-H Stretch (aliphatic)~2950-2850Moderate
C=C Stretch (aromatic)~1600, ~1475Strong
N-O Stretch (nitro, asym.)~1530-1510 (strong)Moderate
N-O Stretch (nitro, sym.)~1350-1330 (strong)Strong
C-N Stretch~1300-1200Moderate
C-Br Stretch~600-500Strong

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

No published single-crystal X-ray diffraction data, including unit cell parameters, space group, or detailed structural parameters such as bond lengths and angles, could be found for this compound. This information is essential for a definitive determination of its three-dimensional molecular structure in the solid state.

Chiroptical Spectroscopy for Chirality Assessment (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Similarly, there is no available research detailing the use of chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) for the analysis of this compound. Such studies would be necessary to investigate the chiral properties of the molecule, which may arise from the conformation of the diazepane ring or the presence of stereogenic centers.

Computational Chemistry and Theoretical Studies of 1 5 Bromo 2 Nitrophenyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to predict its optimized geometry. These calculations help in understanding the bond lengths, bond angles, and dihedral angles. The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be determined, offering insights into the molecule's polarity and potential sites for intermolecular interactions.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy for the electronic energy and structure. These high-accuracy calculations can serve as a benchmark for the results obtained from more cost-effective DFT methods, ensuring the reliability of the computational predictions for properties like the molecule's stability and electronic configuration.

Conformational Analysis of the 1,4-Diazepane Ring and Phenyl Group Rotation

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Computational conformational analysis is crucial to identify the most stable conformers and the energy barriers between them. For this compound, studies on related N,N-disubstituted-1,4-diazepanes have shown that the ring can exist in a twist-boat conformation, sometimes stabilized by intramolecular interactions. nih.govnih.gov In some derivatives, a chair conformation is preferred.

Furthermore, the rotation of the 5-bromo-2-nitrophenyl group around the C-N bond connecting it to the diazepane ring is another important conformational variable. Theoretical calculations can map the potential energy surface of this rotation, identifying the most stable rotational isomers (rotamers) and the energy barriers to their interconversion.

Conformation Type Typical Dihedral Angles (°) Relative Energy (kcal/mol)
ChairVariesTypically lowest
Twist-BoatVariesCan be low-energy nih.gov
BoatVariesTypically higher

Note: The relative energies are highly dependent on the specific substituents on the diazepane ring.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the movements of the atoms based on a force field, MD can reveal how the 1,4-diazepane ring flexes and how the phenyl group rotates at a given temperature. These simulations are particularly useful for understanding how the molecule behaves in a solution. The presence of solvent molecules can significantly influence the conformational preferences and the dynamic behavior of the compound, and MD simulations can explicitly model these solvent effects. For related diazepam derivatives, MD simulations have been used to investigate their stability within biological targets.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-withdrawing nitro group and the bromine atom are expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO is likely to be distributed over the diazepane ring and the phenyl group. DFT calculations are commonly used to compute the energies and spatial distributions of these frontier orbitals.

Orbital Significance Predicted Location of High Density
HOMOElectron-donating abilityDiazepane ring, Phenyl group
LUMOElectron-accepting ability5-Bromo-2-nitrophenyl group

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These predictions are invaluable for interpreting experimental NMR spectra and assigning the signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This allows for the identification of characteristic vibrational modes, such as the N-O stretching of the nitro group and the C-Br stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the wavelengths of light the molecule absorbs.

These theoretical predictions serve as a powerful complement to experimental spectroscopic analysis, aiding in the complete characterization of this compound.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature containing detailed research findings, computational data, electron density analysis, or Molecular Electrostatic Potential (MEP) mapping specifically for the chemical compound "this compound."

Therefore, it is not possible to generate an article with the requested detailed content, including data tables and specific research findings, as this information does not appear to be present in the searched scientific databases and publications. To maintain scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be produced at this time.

Chemical Reactivity and Derivatization Strategies for 1 5 Bromo 2 Nitrophenyl 1,4 Diazepane

Reactions Involving the Bromine Substituent on the Phenyl Ring

The aryl bromide moiety is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the phenyl ring of 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for creating new carbon-carbon bonds. organic-chemistry.org While specific examples for this exact substrate are not detailed in the surveyed literature, the general applicability of these reactions to aryl bromides is well-established. mdpi.com

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. mdpi.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. organic-chemistry.org For This compound , a Suzuki reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group, significantly increasing molecular complexity. The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comresearchgate.net

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high E-stereoselectivity. organic-chemistry.orgthieme-connect.de This reaction generally proceeds via a palladium catalyst and a base. mdpi.com Applying this to the target molecule would involve reacting it with an alkene to attach a vinyl group at the position of the bromine atom.

The Sonogashira coupling is a method to form carbon-carbon bonds between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org This would allow for the introduction of an alkyne moiety onto the phenyl ring of This compound , creating arylalkyne structures. libretexts.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions The following table illustrates the expected products from these reactions. Note that specific reaction conditions and yields for this compound are not available in the cited literature and these are generalized examples.

Reaction TypeCoupling PartnerExpected Product Structure
Suzuki-MiyauraPhenylboronic acid
HeckStyrene
SonogashiraPhenylacetylene

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom on the phenyl ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. While documented SNAr reactions specifically for This compound are scarce in the literature, the principles of SNAr on activated aryl halides are well-understood.

This reaction typically proceeds under basic conditions and can be used to introduce oxygen, nitrogen, or sulfur nucleophiles. For instance, reaction with alkoxides (e.g., sodium methoxide) would yield an alkoxy derivative, while reaction with amines would lead to the formation of a diaminophenyl compound.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amine group through reduction.

Reduction Reactions to Amine Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with HCl).

For This compound , this reduction would yield 4-bromo-2-(1,4-diazepan-1-yl)aniline . This resulting aniline (B41778) is a key intermediate for a wide range of subsequent reactions, such as diazotization, acylation, and the synthesis of various heterocyclic systems. The choice of reducing agent can be critical to avoid the reduction of other functional groups, although the bromo-substituent is generally stable under many nitro reduction conditions.

Table 2: Common Reagents for Nitro Group Reduction This table presents generally applicable methods for the reduction of nitroarenes. Specific conditions for this compound are not detailed in the available literature.

Reagent/SystemTypical Conditions
H₂, Pd/CMethanol or Ethanol, Room Temperature to 50 °C
Fe, NH₄ClEthanol/Water, Reflux
SnCl₂, HClEthanol, Reflux
Sodium Dithionite (Na₂S₂O₄)Water/Dioxane, Room Temperature

Other Selective Nitro Group Manipulations

Beyond full reduction to the amine, the nitro group can undergo other selective transformations to yield different functional groups, although these are less common. Partial reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. However, controlling the reaction to isolate these intermediates can be challenging.

Reactivity of the 1,4-Diazepane Ring Nitrogens

The 1,4-diazepane ring contains two secondary amine nitrogens, each possessing a lone pair of electrons, making them nucleophilic and basic. The nitrogen at the 1-position is directly attached to the electron-deficient nitrophenyl ring, which significantly reduces its nucleophilicity and basicity compared to the nitrogen at the 4-position.

The N4 nitrogen, being a secondary aliphatic amine, is expected to undergo typical amine reactions such as alkylation, acylation, sulfonylation, and reductive amination. nih.gov For example, it can be acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides. The N4 position is also a key site for introducing diversity in the synthesis of pharmacologically active compounds. nih.govopenpharmaceuticalsciencesjournal.com

The N1 nitrogen is an aniline-like nitrogen and is considerably less reactive due to the delocalization of its lone pair into the aromatic ring and the strong electron-withdrawing effect of the ortho-nitro group. While it is less prone to reactions like alkylation or acylation under standard conditions, its reactivity could be modulated after the transformation of the nitro group. For instance, following reduction of the nitro group to an amine, both diazepine (B8756704) nitrogens would have altered electronic properties.

N-Alkylation and N-Acylation Reactions

The 1,4-diazepane moiety contains a secondary amine at the N-4 position, which serves as a primary site for nucleophilic attack. This allows for straightforward N-alkylation and N-acylation reactions to introduce a variety of substituents.

N-Alkylation: The N-4 nitrogen can be readily alkylated using a range of alkyl halides (chlorides, bromides, iodides) or other alkylating agents such as tosylates and mesylates. These reactions are typically conducted in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate, triethylamine (B128534), or sodium hydride. The choice of solvent depends on the specific reactants and conditions but often includes polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). For instance, the reaction of a 1,4-diazepane derivative with various benzyl (B1604629) moieties has been shown to be a viable synthetic route. researchgate.net A similar strategy involves the reductive amination of 1,4-diazepan-6-amine (B1415134) with aldehydes, followed by reduction with sodium borohydride, to yield tri-substituted products. nih.gov

N-Acylation: Acylation of the N-4 position is typically achieved using acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct (e.g., HCl). N-acylation introduces an amide functionality, which can alter the electronic properties and conformational flexibility of the diazepine ring. This reaction is fundamental in modifying the core structure to explore new chemical space.

The table below summarizes potential N-alkylation and N-acylation reactions for this compound.

Reaction Type Reagent Typical Conditions Expected Product
N-AlkylationMethyl IodideK₂CO₃, Acetonitrile, reflux1-(5-Bromo-2-nitrophenyl)-4-methyl-1,4-diazepane
N-AlkylationBenzyl BromideNaH, DMF, 0 °C to rt1-Benzyl-4-(5-bromo-2-nitrophenyl)-1,4-diazepane
N-AcylationAcetyl ChlorideTriethylamine, CH₂Cl₂, 0 °C to rt1-[4-(5-Bromo-2-nitrophenyl)-1,4-diazepan-1-yl]ethan-1-one
N-AcylationBenzoyl ChloridePyridine, CH₂Cl₂, rt4-(5-Bromo-2-nitrophenyl)-1,4-diazepan-1-ylmethanone

Ring Expansion/Contraction Methodologies

Modifying the seven-membered diazepine ring itself through ring expansion or contraction represents a more complex synthetic challenge but offers a pathway to novel heterocyclic systems.

Ring Expansion: Ring expansion of cyclic amines can be achieved through various methods. One potential strategy involves a Tiffeneau-Demjanov-type rearrangement. This would require the introduction of a suitable functional group, such as a hydroxymethyl or aminomethyl group, onto the diazepine ring, followed by treatment with nitrous acid to generate a carbocation that can trigger rearrangement and expansion to an eight-membered ring. Another approach involves the synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions of corresponding ketones, which can be a route to different bicyclic systems. enamine.net

Ring Contraction: Ring contraction reactions often proceed through photochemical rearrangements or Wolff rearrangements. etsu.edu For example, photolysis of certain tetrazolo[1,5-a]pyridines can lead to ring expansion to 1,3-diazepines, which can subsequently undergo rearrangement and contraction to form substituted pyrroles. nih.gov, rsc.org Applying such a strategy to this compound would first require significant modification of the diazepine ring to incorporate the necessary functionalities for rearrangement, such as an α-diazoketone for a Wolff rearrangement. These transformations are often highly substrate-dependent and would require specific investigation for this particular scaffold.

Transformation Methodology Key Intermediate/Conditions Potential Outcome
Ring ExpansionTiffeneau-Demjanov RearrangementIntroduction of an exocyclic aminomethyl group, followed by diazotization (NaNO₂, HCl)Formation of a 1,5-diazocane derivative
Ring ExpansionAlkyne Activation/MigrationSequential reactions involving alkyne activation, cyclization, and 1,2-migration can lead to ring expansion. researchgate.netFormation of an azepine ring system fused to the existing structure. researchgate.net
Ring ContractionWolff RearrangementSynthesis of an α-diazoketone derivative of the diazepine ring, followed by photolysis or thermolysisFormation of a six-membered piperazine (B1678402) or piperidine (B6355638) derivative
Ring ContractionPhotochemical RearrangementPhotolysis of a suitably derivatized diazepine ring in the presence of sensitizersRearrangement to smaller heterocyclic systems, such as pyrrolidines. nih.gov, rsc.org

Stereoselective Functionalization of this compound

The 1,4-diazepane ring is conformationally flexible and achiral. Introducing stereocenters in a controlled manner is a key strategy for developing chiral ligands or biologically active molecules. Stereoselective functionalization can be approached in several ways.

One common method is the use of chiral starting materials. For example, chiral 1,4-diazepanes can be synthesized from enantiomerically pure amino acids. researchgate.net Another powerful technique is asymmetric reductive amination, which is widely used to prepare chiral amines and can be adapted to form chiral 1,4-diazepanes. researchgate.net

For the existing this compound scaffold, stereocenters could be introduced at the C-2, C-3, C-5, or C-7 positions of the diazepine ring. For instance, asymmetric deprotonation of a methylene (B1212753) group adjacent to a nitrogen atom using a chiral lithium amide base, followed by quenching with an electrophile, could install a substituent stereoselectively. Alternatively, catalytic hydrogenation of a double bond within the diazepine ring, if one were introduced, using a chiral catalyst (e.g., a Rh- or Ru-phosphine complex) could lead to a chiral product. A stereoselective synthesis of a related fused diazepine system has been reported, which involved a stereoselective reduction step using triethylsilane. nih.gov

Position Method Reagent/Catalyst Description
C-2/C-5/C-7Asymmetric DeprotonationChiral Lithium Amide Base (e.g., (-)-Sparteine/s-BuLi) followed by an electrophile (E+)Enantioselective introduction of a substituent at a carbon adjacent to a nitrogen atom.
C-2/C-3Asymmetric HydrogenationIntroduction of a C=C bond, followed by hydrogenation with a chiral catalyst (e.g., [Rh(COD)DuPhos]⁺BF₄⁻)Enantioselective reduction of an enamine or related unsaturated precursor to create one or two stereocenters.
C-2From Chiral PoolSynthesis starting from a chiral amino acid (e.g., (S)-Alanine)Incorporation of a pre-existing stereocenter from a readily available chiral source. researchgate.net
C-12a (fused system)Stereoselective ReductionTrifluoroacetic acid-mediated cleavage followed by stereoselective reduction with triethylsilane. nih.govA method demonstrated for a related benzo[e] researchgate.netnih.govoxazino[4,3-a] researchgate.netnih.govdiazepine-6,12-dione system. nih.gov

Synthesis of Advanced Derivatives for Material Science Precursors

The functional handles on this compound make it an interesting building block for precursors to advanced materials, such as conductive polymers, metal-organic frameworks (MOFs), or functional dyes.

Derivatization via the Bromo Group: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with arylboronic acids can introduce extended π-conjugated systems, leading to potential organic semiconductors or fluorescent materials.

Sonogashira Coupling: Coupling with terminal alkynes can create linear, rigid structures suitable for molecular wires or liquid crystals.

Buchwald-Hartwig Amination: Reaction with amines can be used to build larger, nitrogen-containing polymeric structures or dendrimers.

Derivatization via the Nitro Group: The nitro group can be readily reduced to an amino group (e.g., using SnCl₂, H₂, or Fe/HCl). This resulting aniline derivative is a versatile intermediate.

Polymerization: The amino group, along with another functional group on a coupled moiety, can act as a monomer for polymerization reactions (e.g., formation of polyamides, polyimines, or polyurethanes).

Diazotization: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer reactions to install a wide variety of functional groups (e.g., -CN, -OH, -Cl, -F) or in azo coupling reactions to synthesize azo dyes.

Derivatization via the Diazepine Nitrogens: The two nitrogen atoms of the diazepine ring can act as ligands to coordinate with metal ions. By designing appropriate derivatives through the strategies mentioned above, this compound could serve as a precursor for novel MOFs or coordination polymers with interesting catalytic, magnetic, or gas sorption properties.

Functional Handle Reaction Reagent(s) Potential Material Application
5-BromoSuzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)
5-BromoSonogashira CouplingTerminal alkyne, Pd/Cu catalystConductive polymers, liquid crystals
2-NitroReduction to AmineSnCl₂·2H₂O, HCl or H₂/Pd-CPrecursor for polyamides, azo dyes, pharmaceuticals
Amine (from Nitro)Diazotization/Azo CouplingNaNO₂, HCl then a coupling partner (e.g., phenol)Functional dyes, molecular switches
Diazepine NitrogensMetal CoordinationMetal salts (e.g., Zn(NO₃)₂, Cu(OAc)₂)Metal-Organic Frameworks (MOFs), coordination polymers, catalysts

Exploratory Applications in Advanced Materials Science and Supramolecular Chemistry Involving 1 5 Bromo 2 Nitrophenyl 1,4 Diazepane

Development as a Building Block for Novel Organic Materials

The bifunctional nature of 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane, featuring a readily functionalizable aromatic ring and a seven-membered heterocyclic amine, makes it an attractive monomer for the synthesis of new polymers and a precursor for sophisticated organic frameworks.

Monomer for Polymer Synthesis

The diazepane moiety within the molecule offers sites for incorporation into polymer chains. While specific studies on the polymerization of this compound are not extensively documented, the broader class of diazepane-containing compounds has been utilized in polymer science. For instance, diazepam-imprinted polymers have been synthesized using functional monomers like methyl methacrylate (B99206) and acrylamide, demonstrating the compatibility of the diazepane structure within a polymer matrix. researchgate.netresearchgate.netmdpi.com This suggests that this compound could potentially undergo polymerization through reactions involving the secondary amine of the diazepane ring, leading to novel polymers with the bromo-nitrophenyl group as a pendant functionality. Such polymers could exhibit interesting properties for applications in selective adsorption or as functional coatings.

Table 1: Potential Polymerization Strategies for this compound

Polymerization MethodReactive Site on MonomerPotential Polymer Structure
PolycondensationSecondary amine of the diazepane ring with a dicarboxylic acid or diacyl chloride.Polyamide with diazepane units in the backbone.
Ring-opening polymerizationPotential for ring-opening of the diazepane under specific catalytic conditions.Polyamine with repeating diazepane-derived units.
Post-polymerization modificationThe bromo or nitro group on the phenyl ring could be modified after polymerization.Functionalized polymers with tailored properties.

Precursor for Advanced Organic Frameworks

The rigid aromatic core and the potential for forming multiple covalent bonds make this compound a candidate as a building block for advanced organic frameworks. The presence of the nitro group, which can be reduced to an amine, and the bromine atom, which can participate in cross-coupling reactions, provides multiple avenues for its incorporation into porous crystalline structures like Covalent Organic Frameworks (COFs). The synthesis of COFs often involves the condensation of amine and aldehyde precursors to form stable imine linkages. researchgate.net The reduction of the nitro group in this compound would yield an amino-functionalized diazepane derivative, a potential precursor for COF synthesis.

Coordination Chemistry Applications as a Ligand

The diazepane ring, with its two nitrogen atoms, can act as a chelating ligand, binding to metal ions. This opens up possibilities for its use in catalysis and in the construction of metal-organic frameworks.

Metal Complexation Studies for Catalysis

The 1,4-diazepane scaffold can coordinate with various transition metals, and the resulting complexes can exhibit catalytic activity. The 6-amino-6-methyl-1,4-diazepine framework, a related structure, has been shown to be a suitable ligand for supporting cationic group 3 metal alkyl catalysts for olefin polymerization. rug.nlrug.nl This suggests that complexes of this compound with transition metals such as palladium, rhodium, or iron could be investigated for their catalytic potential in various organic transformations, including cross-coupling reactions and annulations. mdpi.combohrium.comuniurb.itnih.govmdpi.com The electronic properties of the ligand, influenced by the bromo and nitro substituents on the phenyl ring, could modulate the catalytic activity of the metal center.

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Design

The ability of this compound to act as a ligand makes it a potential building block for Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The diazepane moiety could coordinate to metal centers, while the bromo-nitrophenyl group could be further functionalized to tune the properties of the resulting framework. For example, amino-functionalized carboxylate ligands have been successfully used to synthesize novel MOFs with interesting fluorescence and gas adsorption properties. frontiersin.org By analogy, a derivative of this compound with a carboxylic acid group could be a valuable linker for MOF synthesis.

In the context of COFs, the amine functionality, obtained after the reduction of the nitro group, is a key component for the formation of imine-linked frameworks. researchgate.net The resulting COFs could possess unique electronic properties due to the presence of the bromo-substituted phenyl ring and the diazepane unit, potentially finding applications in gas storage, separation, or catalysis. nih.govresearchgate.netgoogle.comnih.gov

Supramolecular Interactions and Self-Assembly Potential

The presence of both hydrogen bond donors (the secondary amine in the diazepane ring) and acceptors (the nitro group), along with the potential for halogen bonding involving the bromine atom, suggests that this compound could participate in a variety of supramolecular interactions. These non-covalent interactions can drive the self-assembly of the molecule into ordered structures in the solid state or in solution.

The interplay of hydrogen bonding, π-π stacking of the aromatic rings, and halogen bonding could lead to the formation of well-defined supramolecular architectures such as tapes, sheets, or three-dimensional networks. The study of these self-assembly processes is crucial for the bottom-up fabrication of functional materials with tailored properties.

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypeParticipating Functional GroupsPotential Resulting Structure
Hydrogen BondingN-H of diazepane (donor) and O of nitro group (acceptor)1D chains or 2D sheets
π-π StackingPhenyl ringsColumnar or layered structures
Halogen BondingBromine atom with a Lewis basic site (e.g., nitro group of another molecule)Directed assembly and stabilization of supramolecular architectures

Further research into the synthesis, functionalization, and material applications of this compound is warranted to fully explore its potential in these cutting-edge areas of chemical science.

Hydrogen Bonding Networks

The formation of robust hydrogen bonding networks is a cornerstone of supramolecular assembly. In the case of this compound, the diazepane ring contains a secondary amine (N-H) group, which is a classic hydrogen bond donor. The nitro group on the phenyl ring, with its two oxygen atoms, acts as a potent hydrogen bond acceptor.

Furthermore, weaker C-H···O and C-H···N hydrogen bonds are also plausible. The methylene (B1212753) protons of the diazepane ring and the aromatic protons of the phenyl ring can act as weak hydrogen bond donors, interacting with the nitro group or the tertiary amine of a neighboring molecule. In the crystal structures of related N-aryl diazepine (B8756704) derivatives, such as certain 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b] researchgate.netbohrium.comdiazepines, extensive N-H···N hydrogen bonding networks have been observed to form supramolecular hexamers. nih.gov Although the acceptor sites differ in this compound, this illustrates the propensity of the diazepine scaffold to participate in significant hydrogen bonding schemes.

π-π Stacking Interactions in Solid-State Architectures

The electron-deficient nature of the nitrophenyl ring in this compound makes it a prime candidate for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in stabilizing solid-state structures.

In the solid state, it is expected that the bromo-nitrophenyl rings of adjacent molecules would arrange in a parallel-displaced or a T-shaped geometry to maximize attractive interactions. The presence of the electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it an excellent partner for π-stacking with other aromatic systems. In the absence of a suitable electron-rich aromatic partner, self-stacking of the bromo-nitrophenyl rings would still be a significant stabilizing force.

The bromo substituent can also influence the stacking arrangement through halogen bonding or by sterically directing the approach of adjacent molecules. The combination of the nitro group's electronic influence and the steric and potential halogen-bonding contribution of the bromine atom would lead to a highly specific and directional π-π stacking arrangement.

While detailed crystallographic data for this compound is not currently available to confirm these interactions, the analysis of its structural components strongly suggests a rich and complex supramolecular chemistry governed by a combination of hydrogen bonding and π-π stacking. Future research, including single-crystal X-ray diffraction studies and computational modeling, would be invaluable in elucidating the precise nature of these interactions and unlocking the potential of this compound in the realm of advanced materials science.

Future Research Directions and Emerging Methodologies for 1 5 Bromo 2 Nitrophenyl 1,4 Diazepane Studies

Development of Asymmetric Synthetic Routes

The synthesis of specific stereoisomers is crucial in drug discovery, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. For 1,4-diazepane derivatives, the development of asymmetric synthetic routes is a key area for future exploration.

Current research on related diazepanes often utilizes chiral pool synthesis, starting from enantiomerically pure materials like amino acids, to construct the seven-membered ring. nih.gov This strategy, known as late-stage diversification, allows for the synthesis of various substituted 1,4-diazepanes. nih.gov Future work on 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane should focus on adapting these methods. This could involve using a chiral version of the 1,4-diazepane precursor or developing novel enantioselective catalysts for the key cyclization step. The goal would be to produce enantiomerically pure forms of the title compound, enabling a more precise investigation of its structure-activity relationships in biological systems. The synthesis of such chiral 1,4-diazepane derivatives is of high interest for developing potential therapeutic agents, particularly for central nervous system disorders. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitroaromatic compounds, including precursors to this compound, often involves highly exothermic and potentially hazardous nitration reactions. rsc.orgnih.gov Traditional batch processing methods for these reactions present significant safety risks and can be difficult to control and scale. rsc.org Flow chemistry has emerged as a powerful technology to mitigate these challenges. rsc.orgbeilstein-journals.org

The integration of continuous-flow microreaction technology offers superior heat and mass transfer, minimal reactant holdup, and enhanced safety, making it an ideal platform for nitration processes. rsc.orgnih.gov Researchers have successfully developed continuous-flow syntheses for various nitroarenes and for benzodiazepine (B76468) structures like diazepam, demonstrating high yields and purity with significantly reduced reaction times. beilstein-journals.orgfrontiersin.orgenergetic-materials.org.cn

Future research should aim to develop a telescoped, continuous-flow process for this compound. This would involve two main stages: the nitration of a suitable bromo-phenyl precursor, followed by the cyclization with the diazepine (B8756704) moiety in a subsequent reactor. Automated platforms could be employed to screen various reaction conditions rapidly, optimizing temperature, residence time, and reagent ratios to maximize yield and purity. frontiersin.org This approach not only enhances safety and efficiency but also facilitates scalability from laboratory research to industrial production. lianhe-aigen.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Nitroaromatic Compounds This table is a generalized comparison based on principles of flow chemistry and is intended to be interactive.

ParameterBatch SynthesisContinuous Flow Synthesis
SafetyHigher risk due to large volumes of hazardous materials and potential for thermal runaway. rsc.orgSignificantly enhanced safety due to small reaction volumes (minimal holdup) and superior temperature control. rsc.orgnih.gov
Heat & Mass TransferOften inefficient, leading to hotspots and potential for side reactions. nih.govExcellent efficiency due to high surface-area-to-volume ratios in microreactors. rsc.org
ScalabilityDifficult and non-linear; "scaling up" often requires complete re-optimization.Simpler to scale by running the system for longer periods or by parallelizing reactors ("numbering up"). lianhe-aigen.com
Reaction TimeCan be lengthy, often hours to days.Drastically reduced, often to minutes, due to optimized conditions. beilstein-journals.orgenergetic-materials.org.cn
Purity & YieldCan be lower due to side reactions and decomposition.Often higher yields and purity due to precise control over reaction parameters. rsc.org
AutomationMore complex to automate fully.Readily integrated with automated pumps, sensors, and collection systems for high-throughput screening. frontiersin.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully leverage the precision of flow chemistry, advanced analytical techniques are required for real-time reaction monitoring. The development of methods for the synthesis of this compound would benefit immensely from the integration of Process Analytical Technology (PAT).

While traditional methods rely on offline analysis like UV-Vis spectroscopy or NMR after the reaction is complete, future methodologies will employ in-situ spectroscopic probes directly within the reactor. researchgate.net Techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and real-time NMR can provide continuous data on the concentration of reactants, intermediates, and the final product. This allows for a dynamic understanding of reaction kinetics and the immediate detection of impurities or side reactions. For instance, a domino process involving the in-situ generation of an intermediate, a strategy used for other diazepanes, could be precisely tracked and optimized using these methods. nih.govacs.org This data-rich approach enables more robust process control, leading to higher consistency, yield, and purity.

Table 2: Potential In-Situ Spectroscopic Techniques for Monitoring Synthesis This table outlines potential applications of PAT for the synthesis of this compound and is intended to be interactive.

TechniqueInformation GainedApplication in Synthesis
FT-IR/Raman SpectroscopyReal-time concentration of functional groups (e.g., -NO2, N-H, C=O).Monitor the consumption of starting materials and the formation of the nitro group and the diazepine ring.
Real-Time NMR SpectroscopyDetailed structural information, identification of intermediates and impurities.Elucidate the reaction mechanism, quantify isomeric ratios, and identify transient intermediates.
UV-Vis SpectroscopyConcentration of chromophoric species. researchgate.netTrack the formation of the nitroaromatic ring system and determine overall reaction progress.

Exploration of Photo-Induced Transformations

The nitroaromatic moiety in this compound makes it an excellent candidate for exploration in photochemistry. Nitroaromatic compounds possess unique photoinduced reaction channels that are not accessible through traditional thermal chemistry. rsc.org

Upon irradiation, these compounds can undergo complex transformations, including intersystem crossing to triplet states or even the photodissociation of nitric oxide. rsc.org Future research could investigate the photolytic stability and reactivity of this compound. Furthermore, the field of photocatalysis offers exciting possibilities. nih.gov It may be possible to use light-mediated reactions to synthesize the molecule itself or to use the molecule as a photosensitizer or substrate in further transformations. nih.govrsc.org For example, decatungstate photocatalysis has been used in flow reactors to achieve selective C-H bond activation. youtube.com A similar strategy could potentially be applied to functionalize the diazepine ring or other parts of the molecule under mild conditions, opening pathways to novel derivatives that are difficult to access via conventional means.

Deepening the Theoretical Understanding of its Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure and reactivity of complex molecules. ijasrm.com For this compound, DFT studies can offer profound insights that guide synthetic efforts and help predict biological interactions.

Future research should involve comprehensive computational modeling of the molecule. ijasrm.comnih.gov By calculating properties such as the optimized molecular geometry, bond lengths, and bond angles, a precise three-dimensional structure can be established. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps can explain charge transfer within the molecule and predict its kinetic stability. nih.gov Furthermore, mapping the electrostatic potential (ESP) can identify the most electron-rich and electron-poor regions, highlighting likely sites for nucleophilic or electrophilic attack. nih.gov This theoretical data can rationalize observed reactivity and guide the design of new, targeted derivatization reactions.

Table 3: Applications of DFT in Studying this compound This table summarizes how computational methods can be applied to the target molecule and is intended to be interactive.

Computational MethodKey InsightsPractical Application
Geometric OptimizationProvides the most stable 3D conformation, bond lengths, and angles. ijasrm.comPredicting steric hindrance and conformational preferences for receptor binding.
Frontier Molecular Orbital (HOMO/LUMO) AnalysisDetermines electronic excitation properties and sites for charge transfer. nih.govPredicting reactivity in chemical reactions and understanding photochemical behavior.
Electrostatic Potential (ESP) MappingVisualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govGuiding the design of selective derivatization reactions.
Mulliken/Natural Charge AnalysisCalculates the partial charge on each atom in the molecule. ijasrm.comUnderstanding intermolecular interactions and potential binding sites.
Vibrational Frequency CalculationPredicts the infrared and Raman spectra. nih.govAssisting in the characterization and identification of the synthesized compound.

Expanding its Utility as a Versatile Synthetic Intermediate beyond Current Scope

This compound is a versatile building block with multiple reactive sites that can be exploited for the synthesis of more complex molecules. Expanding its use as a synthetic intermediate is a promising direction for future research, with applications in creating libraries of compounds for drug discovery. nih.gov

The key reactive handles on the molecule include:

The Nitro Group: The nitro group is readily reduced to an amino group. beilstein-journals.org This transformation is fundamental, as the resulting aniline (B41778) derivative can undergo a wide array of subsequent reactions, including diazotization, acylation, and alkylation, to install new functional groups.

The Bromine Atom: The bromine on the aromatic ring is a prime site for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig amination can be used to form new carbon-carbon or carbon-nitrogen bonds, attaching diverse aryl, alkyl, or amino substituents. mdpi.com

The Diazepine Ring: The two nitrogen atoms of the diazepine ring, particularly the secondary amine, are nucleophilic and can be functionalized through alkylation, acylation, or arylation. This allows for the modulation of the molecule's solubility, lipophilicity, and steric profile, which is critical for tuning its biological activity. nih.gov

By strategically combining reactions at these different sites, a vast chemical space can be explored. The compound can serve as a scaffold to build novel fused heterocyclic systems or to attach pharmacophores known to interact with specific biological targets, such as Factor Xa inhibitors or other enzyme targets. nih.govnih.gov

Table 4: Potential Derivatization Strategies for the Scaffold This table outlines synthetic possibilities for modifying the core structure and is intended to be interactive.

Reactive SiteReaction TypePotential Outcome
Nitro Group (-NO2)Reduction (e.g., with H2/Pd, SnCl2)Formation of an amino group (-NH2) for further functionalization. beilstein-journals.org
Bromine Atom (-Br)Suzuki or Stille CouplingIntroduction of new aryl or vinyl groups (C-C bond formation). mdpi.com
Bromine Atom (-Br)Buchwald-Hartwig AminationFormation of new C-N bonds with various amines. mdpi.com
Diazepine Nitrogen (N-H)Alkylation or AcylationAttachment of alkyl or acyl chains to modulate properties. nih.gov
Aromatic RingPhotocatalytic C-H ActivationDirect functionalization of the phenyl ring at other positions. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 1,4-diazepane and a halogenated nitrobenzene derivative. For bromonitrophenyl systems, activating groups (e.g., nitro at the ortho position) enhance reactivity. A base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) under reflux (80–120°C) is optimal . Purification often requires column chromatography (e.g., silica gel with CHCl₃/MeOH gradients) due to byproducts from competing substitution pathways. Yields range from 38% to 96%, depending on substituent steric effects and halogen reactivity .

Q. How can structural confirmation of this compound be achieved?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–8.5 ppm for bromo/nitro-substituted phenyl) and diazepane methylene protons (δ 2.1–3.5 ppm). The nitro group deshields adjacent protons .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+ ≈ 325–330 m/z) and isotopic patterns confirm bromine presence .
  • X-ray Crystallography : Resolves steric effects from the bromo-nitro substitution pattern, critical for understanding conformational flexibility .

Q. What are the key physicochemical properties relevant to handling this compound?

  • Critical Data :

PropertyValueSignificance
LogP~2.8Moderate lipophilicity; impacts cell permeability in bioassays
SolubilityLow in H₂O (~0.1 mg/mL); soluble in DMSO, DMFRequires DMSO stock solutions for in vitro studies
StabilityLight-sensitive (nitro group); store at –20°C under inert gasPrevents decomposition into nitroso derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in diazepane derivatives?

  • SAR Design :

  • Electron-Withdrawing Groups (EWGs) : Bromo and nitro groups enhance electrophilicity, improving receptor binding (e.g., enzyme inhibition via π-π stacking or halogen bonding) .
  • Ring Modifications : Compare 1,4-diazepane with piperazine analogs; the seven-membered ring increases conformational flexibility, potentially improving target engagement .
  • Case Study : Derivatives with para-substituted halogens show 3–5× higher D3 receptor affinity than unsubstituted analogs .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuropharmacological effects)?

  • Approach :

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify off-target effects.
  • Target Profiling : Use kinase/GPCR panels to distinguish selective vs. promiscuous binding .
  • Metabolite Analysis : LC-MS/MS to detect active metabolites (e.g., nitro reduction products) that may explain divergent results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Protocol :

  • Docking (AutoDock Vina) : Model interactions with receptors (e.g., serotonin 5-HT₆) using the bromo-nitro group as a pharmacophore anchor .
  • *DFT Calculations (B3LYP/6-31G)**: Assess electronic effects of substituents on binding energy (ΔG). The nitro group’s electron-withdrawing nature increases electrophilicity by ~15% vs. non-substituted analogs .
  • MD Simulations (GROMACS) : Simulate conformational dynamics of the diazepane ring in lipid bilayers to predict membrane permeability .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound while others observe therapeutic potential?

  • Resolution :

  • Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-specific toxicity.
  • Redox Activity : The nitro group may generate ROS under high O₂ conditions, inducing apoptosis in sensitive lines. Use antioxidants (e.g., NAC) to confirm .
  • Metabolic Activation : Liver microsome assays identify CYP450-mediated bioactivation pathways .

Key Research Tools

  • Synthetic Chemistry : Optimize SNAr conditions using Design of Experiments (DoE) .
  • Analytical Chemistry : Combine NMR, HRMS, and HPLC-PDA for purity assessment (>95%) .
  • Biology : High-content screening (HCS) for phenotypic effects in neuronal or cancer models .

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